Gonyautoxin-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

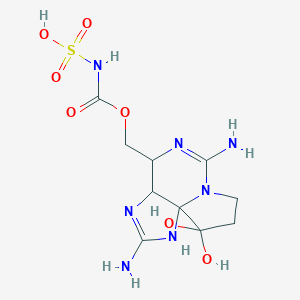

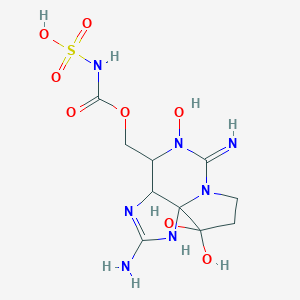

Gonyautoxin-1 is a potent marine neurotoxin that belongs to the group of saxitoxins. These toxins are naturally produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . This compound is one of the eight known gonyautoxins, which are responsible for causing paralytic shellfish poisoning when ingested through contaminated shellfish .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gonyautoxin-1 can be synthesized from L-serine methyl ester through a series of chemical reactions. The process involves treating L-serine methyl ester with aldehyde to close the ring structure, followed by deprotection with SO3CH2CCl3 . A RH-catalyzed amination reaction with guanidine is then performed to form the tricyclic frame of gonyautoxin-3, which can be further converted to this compound .

Industrial Production Methods: the extraction and purification of this compound from marine dinoflagellates involve several steps, including cell lysis, filtration, and chromatographic separation .

Análisis De Reacciones Químicas

Types of Reactions: Gonyautoxin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reductive desulfonation using dithiothreitol is a common method to convert this compound to neosaxitoxin.

Substitution: Substitution reactions involving nucleophiles can modify the functional groups on this compound.

Major Products: The major products formed from these reactions include various analogs of saxitoxins, such as neosaxitoxin and decarbamoylsaxitoxin .

Aplicaciones Científicas De Investigación

Gonyautoxin-1 has several scientific research applications across various fields:

Chemistry:

- Used as a reference standard for the identification and quantitation of paralytic shellfish toxins .

Biology:

Medicine:

- Investigated for its potential use as a long-acting pain blocker in total knee arthroplasty .

- Explored for its ability to block voltage-gated sodium channels, which has implications for pain management and neurological research .

Industry:

Mecanismo De Acción

Gonyautoxin-1 exerts its effects by reversibly blocking voltage-gated sodium channels at the axonal level, impeding nerve impulse propagation . This mechanism is similar to other saxitoxins, which bind to the sodium channels and prevent the influx of sodium ions, leading to paralysis and other neurological effects .

Comparación Con Compuestos Similares

Gonyautoxin-1 is part of the saxitoxin group, which includes several similar compounds:

Saxitoxin (STX): The parent compound of the group, known for its potent neurotoxic effects.

Neosaxitoxin (NSTX): A derivative of saxitoxin with similar properties.

Decarbamoylsaxitoxin (dcSTX): Another analog with slightly different chemical properties.

Uniqueness: this compound is unique due to its specific structural features and its ability to form stable complexes with certain aptamers, which makes it valuable for research and detection purposes .

Propiedades

Número CAS |

60748-39-2 |

|---|---|

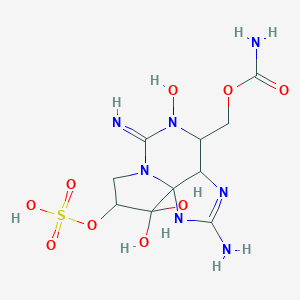

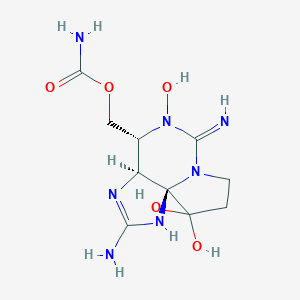

Fórmula molecular |

C10H17N7O9S |

Peso molecular |

411.35 g/mol |

Nombre IUPAC |

(2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24) |

Clave InChI |

CETRDCWBMBILAL-UHFFFAOYSA-N |

SMILES |

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |

SMILES canónico |

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O |

Key on ui other cas no. |

64296-26-0 |

Sinónimos |

Gonyautoxin 1; Toxin GTX1 |

Origen del producto |

United States |

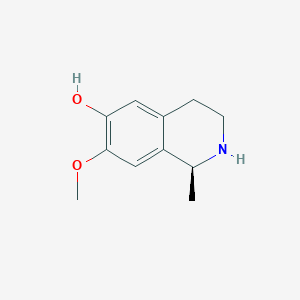

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)